2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

WDR5 Epigenetics Protein-Protein Interaction

2-Methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a synthetic small molecule featuring a morpholinopyrimidine core linked to a 2-methoxybenzamide group. It functions primarily as a potent, high-affinity antagonist of the WD repeat-containing protein 5 (WDR5).

Molecular Formula C18H22N4O3
Molecular Weight 342.399
CAS No. 1797975-11-1
Cat. No. B2831738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide
CAS1797975-11-1
Molecular FormulaC18H22N4O3
Molecular Weight342.399
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C18H22N4O3/c1-13-11-14(21-18(20-13)22-7-9-25-10-8-22)12-19-17(23)15-5-3-4-6-16(15)24-2/h3-6,11H,7-10,12H2,1-2H3,(H,19,23)
InChIKeyCDNBHRGXMUHFQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide: A High-Affinity WDR5 Ligand for Targeted Protein-Protein Interaction Research


2-Methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a synthetic small molecule featuring a morpholinopyrimidine core linked to a 2-methoxybenzamide group. It functions primarily as a potent, high-affinity antagonist of the WD repeat-containing protein 5 (WDR5) . The compound disrupts the critical protein-protein interaction (PPI) between WDR5 and its WIN-site binding partners, such as the MLL1 methyltransferase, positioning it as a chemical probe for epigenetic research [1]. Its biochemical profile suggests utility in oncology target validation, particularly in MLL-rearranged leukemias.

Why In-Class WDR5 Inhibitors Cannot Substitute for 2-Methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide in Target Validation


The WDR5 interactome is complex, and small-molecule antagonists show divergent binding modes and functional consequences. Generic substitution is unreliable because minute structural changes in the WIN-site ligand can drastically alter target residence time, selectivity against other chromatin readers, and functional disruption of specific MLL/SET1 complex members [1]. The quantitative evidence below demonstrates that this compound achieves a binding affinity (Kd 0.063 nM) that is orders of magnitude tighter than the widely used first-generation probe OICR-9429 (IC50 5 µM), a difference that translates to distinct utility in cellular target engagement and pharmacodynamic studies [2].

Head-to-Head and Cross-Study Quantitative Differentiation of 2-Methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide


WDR5 Binding Affinity: A >10,000-Fold Improvement Over the First-Generation Probe OICR-9429

The most striking differentiation of 2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is its direct binding affinity for WDR5. In a competitive inhibition assay against human N-terminal His6-SUMO tagged WDR5 (22-334 residues), the compound exhibits a dissociation constant (Kd) of 0.063 nM [1]. In contrast, the pioneering WDR5-MLL antagonist OICR-9429 demonstrates an IC50 of 5,000 nM (5 µM) for disrupting the WDR5-MLL interaction . This represents a >79,000-fold difference in potency, a transformative improvement for biochemical and cellular probe applications.

WDR5 Epigenetics Protein-Protein Interaction

Comparative Selectivity and Functional Pharmacodynamics: Potential to Avoid MLL1 Complex-Independent WDR5 Functions

The functional consequence of WDR5 inhibition is not always correlated with binding affinity alone. OICR-9429 has been shown to block the interaction of WDR5 with MLL1, yet it also binds to WDR5 in the context of other complexes (e.g., NSL/MOF), leading to potential off-target effects [1]. While direct selectivity data for 2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide across the broader WDR5 interactome has not been published, its distinct chemotype from the guanidine-containing OICR-9429 suggests it may exploit a different binding mode within the WIN site that could confer a novel selectivity profile. This represents a class-level inference based on its unique chemical scaffold.

WDR5 MLL1 Selectivity Functional Selectivity

Kinase Off-Target Liability: Low Nanomolar Pim Kinase Inhibition

In a Pim-1 kinase assay using the phosphorylated biotinylated-BAD peptide substrate, a structurally related compound to 2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide (likely a scaffold analog from the same chemical series) demonstrated an IC50 of 0.116 nM [1]. For direct Pim-2 inhibition, another analog showed an IC50 of 0.100 nM [2]. While the specific Pim inhibition data for the exact target compound is not available, this class-level evidence indicates a significant potential for Pim kinase cross-reactivity at sub-nanomolar concentrations, which is a critical differentiation factor from WDR5-only probes.

Pim Kinase Off-target Kinase Inhibition

Solubility Advantage: Superior to Predicted Values for Triazine Analogs

A measured aqueous solubility of 38 µM is reported for 2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide [1]. This is significantly higher than the computationally predicted solubility of 2.6 mg/mL (approx. 8 µM) for a close triazine analog, N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide [2]. This favorable experimental solubility for the pyrimidine core over the triazine analog lowers the formulation risk for in vitro and early in vivo studies.

Solubility DMPK Physicochemical

Synthetic Tractability: A Single-Step Coupling Advantage

The synthesis of 2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide proceeds via a straightforward amide bond formation between commercially available 2-methoxybenzoic acid and the corresponding (6-methyl-2-morpholinopyrimidin-4-yl)methanamine. This contrasts with the multi-step synthesis of OICR-9429, which requires a more complex piperazine coupling and functionalization. The SMILES notation confirms a single amide linkage as the key structural feature, supporting a modular and scalable synthesis route.

Synthesis Scalability Chemistry

Optimal Scientific Use-Cases for 2-Methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide Based on Differentiated Evidence


Ultra-High-Sensitivity Target Engagement Assays for WDR5 in Leukemia Models

The compound's exceptional Kd of 0.063 nM for WDR5 makes it the preferred choice for NanoBRET or CETSA target engagement assays where a high-fidelity readout is required at low endogenous protein expression levels, a scenario where OICR-9429 (IC50 5 µM) fails. This enables the precise quantification of target occupancy in MLL-rearranged leukemia cell lines for pharmacodynamic biomarker studies [1].

Dual-Action Oncology Screening in Pim-Dependent Cancers

Based on the class-level Pim kinase activity (analog IC50 as low as 0.100 nM), this compound is strategically positioned for screening in hematological and solid tumor models where both WDR5 and Pim kinase signaling contribute to proliferation and survival. This dual mechanistic potential offers a cost-effective entry point for multi-target lead discovery programs [2].

In Vitro Pharmacology with Reduced Solvent Interference

With a measured aqueous solubility of 38 µM, the compound can be formulated at much lower DMSO concentrations than many screening compounds. This is critical for long-term cell-based assays where cumulative DMSO exposure can alter differentiation or epigenetic states, making it suitable for chronic dosing models in leukemia stem cell research [3].

Scale-Up and Internal Probe Synthesis

For core facilities or medicinal chemistry groups needing to generate gram-scale quantities of a WDR5 probe, the compound's single-step synthetic route from inexpensive, commercially available amines and acids offers a clear procurement and production advantage over multi-step syntheses of competing probes, enabling faster internal SAR exploration .

Quote Request

Request a Quote for 2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.